molecular formula C6H12ClNO2 B2751608 (S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride CAS No. 173723-62-1

(S)-2-Amino-pent-4-enoic acid methyl ester hydrochloride

Cat. No. B2751608
Key on ui cas rn: 173723-62-1
M. Wt: 165.62
InChI Key: JHQZRHILTYGZQL-YFKPBYRVSA-N
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Patent
US07125870B2

Procedure details

HCl (g) was bubbled through a solution of DL-allylglycine (2.0 g, 17.4 mmol) in methanol (50 mL) at room temperature. The reaction was stirred overnight, concentrated in vacuo, taken up in acetonitrile (50 mL), and re-concentrated to give 2-amino-pent-4-enoic acid methyl ester hydrochloride salt (2.8 g, 100%) as an oil. MS found: (M+CH3CN)+=171.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]=[CH:3][CH2:4][CH:5]([NH2:9])[C:6]([OH:8])=[O:7].[CH3:10]O>>[ClH:1].[CH3:10][O:7][C:6](=[O:8])[CH:5]([NH2:9])[CH2:4][CH:3]=[CH2:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2 g
Type
reactant
Smiles
C=CCC(C(=O)O)N
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
re-concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.COC(C(CC=C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07125870B2

Procedure details

HCl (g) was bubbled through a solution of DL-allylglycine (2.0 g, 17.4 mmol) in methanol (50 mL) at room temperature. The reaction was stirred overnight, concentrated in vacuo, taken up in acetonitrile (50 mL), and re-concentrated to give 2-amino-pent-4-enoic acid methyl ester hydrochloride salt (2.8 g, 100%) as an oil. MS found: (M+CH3CN)+=171.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]=[CH:3][CH2:4][CH:5]([NH2:9])[C:6]([OH:8])=[O:7].[CH3:10]O>>[ClH:1].[CH3:10][O:7][C:6](=[O:8])[CH:5]([NH2:9])[CH2:4][CH:3]=[CH2:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2 g
Type
reactant
Smiles
C=CCC(C(=O)O)N
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
re-concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.COC(C(CC=C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07125870B2

Procedure details

HCl (g) was bubbled through a solution of DL-allylglycine (2.0 g, 17.4 mmol) in methanol (50 mL) at room temperature. The reaction was stirred overnight, concentrated in vacuo, taken up in acetonitrile (50 mL), and re-concentrated to give 2-amino-pent-4-enoic acid methyl ester hydrochloride salt (2.8 g, 100%) as an oil. MS found: (M+CH3CN)+=171.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]=[CH:3][CH2:4][CH:5]([NH2:9])[C:6]([OH:8])=[O:7].[CH3:10]O>>[ClH:1].[CH3:10][O:7][C:6](=[O:8])[CH:5]([NH2:9])[CH2:4][CH:3]=[CH2:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2 g
Type
reactant
Smiles
C=CCC(C(=O)O)N
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
re-concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.COC(C(CC=C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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